molecular formula C25H35ClF3N3O3 B15201437 2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide

2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide

Cat. No.: B15201437
M. Wt: 518.0 g/mol
InChI Key: POYRTHYMXFSQBJ-XMMPIXPASA-N
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Description

®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is a complex organic compound featuring a trifluoromethyl group, a bipiperidinyl moiety, and a dimethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

In industry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity, while the bipiperidinyl moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is unique due to its combination of a trifluoromethyl group, a bipiperidinyl structure, and a dimethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H35ClF3N3O3

Molecular Weight

518.0 g/mol

IUPAC Name

2-chloro-4-[4-[1-[(2R)-2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl]piperidin-4-yl]piperidin-1-yl]-N,N-dimethylbenzamide

InChI

InChI=1S/C25H35ClF3N3O3/c1-16(2)24(35,25(27,28)29)23(34)32-13-9-18(10-14-32)17-7-11-31(12-8-17)19-5-6-20(21(26)15-19)22(33)30(3)4/h5-6,15-18,35H,7-14H2,1-4H3/t24-/m1/s1

InChI Key

POYRTHYMXFSQBJ-XMMPIXPASA-N

Isomeric SMILES

CC(C)[C@@](C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O

Origin of Product

United States

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